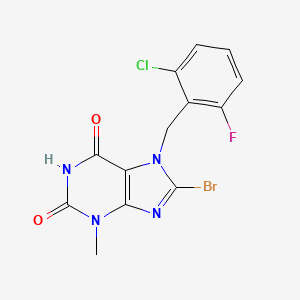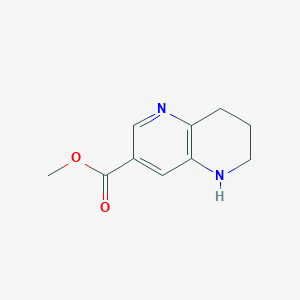
3-Methyl-5-sulfamoylimidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-sulfamoylimidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a methyl group, a sulfamoyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-sulfamoylimidazole-4-carboxylic acid typically involves the construction of the imidazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diamine and a carboxylic acid derivative, the imidazole ring can be formed through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-sulfamoylimidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.
Substitution: The sulfamoyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
3-Methyl-5-sulfamoylimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-sulfamoylimidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can act as a proton donor or acceptor.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents, such as:
- 2-Methylimidazole
- 4-Nitroimidazole
- 5-Methylimidazole
Uniqueness
What sets 3-Methyl-5-sulfamoylimidazole-4-carboxylic acid apart is the combination of its substituents, which confer unique chemical and biological properties. The presence of both a sulfamoyl group and a carboxylic acid group allows for diverse reactivity and potential interactions with biological targets.
Propiedades
IUPAC Name |
3-methyl-5-sulfamoylimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-8-2-7-4(13(6,11)12)3(8)5(9)10/h2H,1H3,(H,9,10)(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSFKRTVAVOUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2747190.png)
![2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid](/img/structure/B2747192.png)


![3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL](/img/structure/B2747196.png)

![2-({[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2747198.png)
![3-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2747201.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2747202.png)

![1-(cyclopropylmethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2747205.png)

![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide](/img/structure/B2747210.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747213.png)
